N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 4-fluorophenyl group, and a piperazin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxin group is a heterocyclic compound, and the piperazine ring is a common motif in pharmaceutical compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the aromatic rings. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Drug Metabolism and Disposition
One study discusses the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans. This compound, while not the exact chemical , shares a complex structure with potential relevance to the metabolism and pharmacokinetics of similar compounds. The study found that the drug is extensively metabolized with principal routes involving oxidation and minimal excretion unchanged, highlighting the importance of understanding metabolic pathways in drug development (Renzulli et al., 2011).
Psychoactive Substance Prevalence
Research into new psychoactive substances (NPS) provides insights into the prevalence and detection of novel compounds in biological samples, relevant for forensic and clinical toxicology. A retrospective study in hair samples aimed at identifying new or "smart" drugs, including piperazines, demonstrates the evolving landscape of psychoactive substances and the need for analytical methods to detect them (Rust et al., 2012).
Pharmacological Effects of Piperazine Derivatives
The subjective effects of piperazine derivatives, known as 'party pills', on humans have been studied, providing insights into their pharmacological effects. This research is relevant to understanding the potential uses and effects of compounds with piperazine components in a clinical context (Lin et al., 2011).
Antihistamine Reactivity
Investigations into the reactivity and pharmacodynamics of antihistamines, including compounds with fluorophenyl and piperazine components, contribute to our understanding of drug action mechanisms and potential therapeutic applications. Such studies help elucidate how structural features of compounds influence their biological activity and safety profile (Moser et al., 1983).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-15-1-4-17(5-2-15)24-9-7-23(8-10-24)14-20(25)22-16-3-6-18-19(13-16)27-12-11-26-18/h1-6,13H,7-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMFEBZBOJEUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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